Head-to-Head Clinical Efficacy Comparison with Budesonide in Allergen Challenge
In a randomized, double-blind, crossover trial, a single 8 mg dose of inhaled Itrocinonide (D5159) produced only a slight inhibition of the late asthmatic response (LAR), significantly inferior to both 200 µg and 800 µg doses of budesonide [1]. Itrocinonide was characterized as a 'marginally active' corticosteroid compared to the 'highly active' budesonide [1].
| Evidence Dimension | Inhibition of Late Asthmatic Response (LAR) |
|---|---|
| Target Compound Data | 28.8% ± 5.0% maximum percent fall in FEV1 |
| Comparator Or Baseline | Budesonide (200 µg): 15.1% ± 3.8% maximum percent fall in FEV1; Budesonide (800 µg): 11.2% ± 2.3% maximum percent fall in FEV1; Placebo: 34.1% ± 4.8% maximum percent fall in FEV1 |
| Quantified Difference | Itrocinonide vs. Placebo: p < 0.05; Itrocinonide vs. Budesonide (both doses): p < 0.01 |
| Conditions | Randomized, double-blind, double-dummy, multicenter, four-way crossover trial in 10 atopic asthmatic patients. Measurements taken 4-7 hours post-allergen challenge. |
Why This Matters
This provides direct, quantitative evidence that Itrocinonide is a significantly weaker corticosteroid than budesonide, making it unsuitable as a therapeutic substitute but valuable as a reference standard for low-potency ICS research.
- [1] J. C. Kidney et al. Evaluation of single-dose inhaled corticosteroid activity with an allergen challenge model. Journal of Allergy and Clinical Immunology, 100(1):65-70, 1997. View Source
